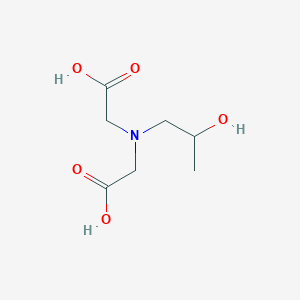
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is a compound that is widely used in scientific research. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins. Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used in a variety of applications, including biochemistry, biotechnology, and pharmacology.
Mécanisme D'action
The mechanism of action of glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is not well understood. It is thought to interact with proteins and enzymes, stabilizing their structure and function. It may also play a role in regulating cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- has a number of biochemical and physiological effects. It is known to stabilize proteins and enzymes, protecting them from denaturation and degradation. It can also regulate cellular metabolism and signaling pathways, influencing a variety of cellular processes. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- in lab experiments is its ability to stabilize proteins and enzymes. This can be particularly useful in experiments where the stability of these molecules is critical. In addition, it is a relatively inexpensive compound that is easy to synthesize and purify.
One of the limitations of using glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results and design new experiments. In addition, it may not be suitable for all types of experiments, particularly those that require more specific or specialized buffers or stabilizers.
Orientations Futures
There are a number of future directions for research on glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-. One area of interest is its potential use in drug delivery and tissue engineering. Its ability to form hydrogels and stabilize proteins and enzymes could make it a useful component in these applications.
Another area of interest is its potential as a therapeutic agent. Its anti-inflammatory and antioxidant properties suggest that it may have potential in the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Finally, further research is needed to better understand the mechanism of action of glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-. This will help to inform the design of new experiments and the development of new applications for this compound.
Conclusion
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is a compound that is widely used in scientific research. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins. Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used in a variety of applications, including biochemistry, biotechnology, and pharmacology. Its ability to stabilize proteins and enzymes, form hydrogels, and regulate cellular metabolism and signaling pathways make it a useful component in a variety of experimental settings. Further research is needed to better understand its mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- is used in a variety of scientific research applications. It is often used as a buffer in biochemical and biophysical experiments. It can also be used as a stabilizer for proteins and enzymes. In addition, it is used in the synthesis of polymers and hydrogels for drug delivery and tissue engineering.
Propriétés
IUPAC Name |
2-[carboxymethyl(2-hydroxypropyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-5(9)2-8(3-6(10)11)4-7(12)13/h5,9H,2-4H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNQUVXPMQRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552351 | |
| Record name | 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- | |
CAS RN |
59881-67-3 | |
| Record name | 2,2'-[(2-Hydroxypropyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)
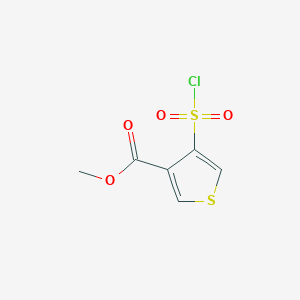


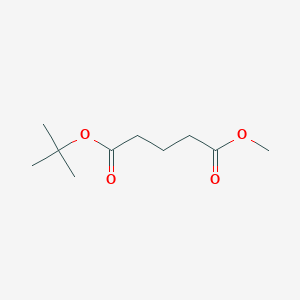
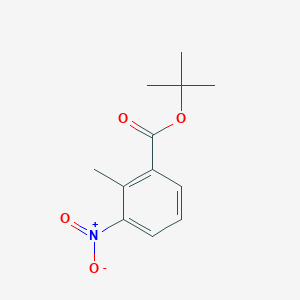


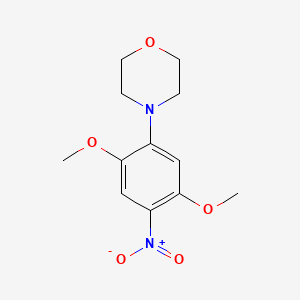

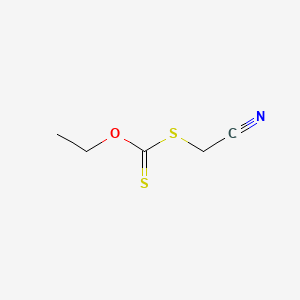
![4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B3054301.png)
